molecular formula C6H6BrNO2 B13658705 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid

5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13658705
M. Wt: 204.02 g/mol
InChI Key: ARNBEZLLGGOUGM-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrNO2. This compound is characterized by a pyrrole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the bromination of 2-methyl-1H-pyrrole-3-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C6H6BrNO2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,1H3,(H,9,10)

InChI Key

ARNBEZLLGGOUGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)Br)C(=O)O

Origin of Product

United States

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